molecular formula C21H20ClN3O3 B6538890 3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1060227-61-3

3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6538890
CAS No.: 1060227-61-3
M. Wt: 397.9 g/mol
InChI Key: NAWTUCTVLMYVDE-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of the oxazole ring, along with the chlorophenyl and dimethylcarbamoyl functional groups, suggests that this compound could have interesting biological activities, but specific details would require further study.


Synthesis Analysis

While I don’t have specific information on the synthesis of this exact compound, oxazoles can generally be synthesized through a variety of methods, including cyclodehydration of amides and carboxylic acids, and condensation of nitriles .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, oxazoles are generally known to undergo reactions such as N-alkylation and N-acylation, as well as reactions at the 2-position of the oxazole ring .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-13-19(20(24-28-13)16-6-4-5-7-17(16)22)21(27)23-15-10-8-14(9-11-15)12-18(26)25(2)3/h4-11H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWTUCTVLMYVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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